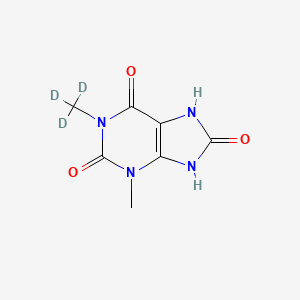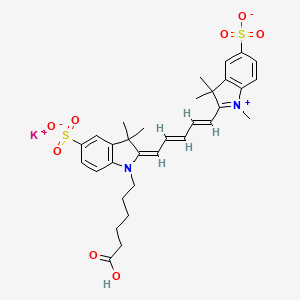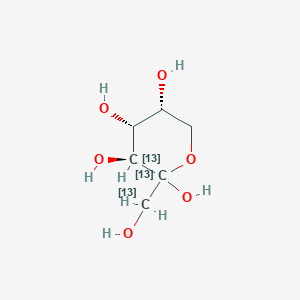
D-Fructose-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Fructose-13C3: is a stable isotope-labeled compound of D-Fructose, where three carbon atoms are replaced with the isotope carbon-13The isotope-labeled version, this compound, is primarily used in scientific research as a tracer for metabolic studies and other biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of D-Fructose-13C3 involves the incorporation of carbon-13 into the D-Fructose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis of D-Fructose. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotope .
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle isotope-labeled compounds. The process involves the use of carbon-13 labeled glucose, which is then enzymatically converted to this compound. The production process is designed to achieve high purity and yield of the labeled compound .
化学反应分析
Types of Reactions: D-Fructose-13C3 undergoes various chemical reactions similar to its unlabeled counterpart, D-Fructose. These reactions include:
Oxidation: this compound can be oxidized to form D-Glucose-13C3 and other oxidation products.
Reduction: It can be reduced to form sugar alcohols such as D-Sorbitol-13C3.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are commonly used for substitution reactions
Major Products: The major products formed from these reactions include D-Glucose-13C3, D-Sorbitol-13C3, and various substituted derivatives of this compound .
科学研究应用
Chemistry: D-Fructose-13C3 is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism. It helps in tracking the incorporation and transformation of fructose in various biochemical processes .
Biology: In biological research, this compound is used to study the interactions between gut microbiota and host metabolism. It helps in identifying the metabolic pathways and the role of fructose in different biological systems .
Medicine: this compound is used in medical research to study the effects of fructose on metabolic disorders such as diabetes and obesity. It helps in understanding the metabolic fate of fructose and its impact on human health .
Industry: In the food and beverage industry, this compound is used as a reference standard for quality control and analytical testing. It helps in ensuring the accuracy and consistency of fructose content in various products .
作用机制
D-Fructose-13C3 exerts its effects by participating in the same metabolic pathways as unlabeled D-Fructose. It is metabolized by enzymes such as fructokinase and aldolase, leading to the formation of intermediates like fructose-1-phosphate and glyceraldehyde-3-phosphate. These intermediates enter various metabolic pathways, including glycolysis and gluconeogenesis .
Molecular Targets and Pathways:
Fructokinase: Catalyzes the phosphorylation of this compound to fructose-1-phosphate.
Aldolase: Cleaves fructose-1-phosphate to form glyceraldehyde-3-phosphate and dihydroxyacetone phosphate.
Glycolysis and Gluconeogenesis: The intermediates formed enter these pathways, contributing to energy production and glucose synthesis
相似化合物的比较
D-Glucose-13C3: Another isotope-labeled monosaccharide used in metabolic studies.
D-Sorbitol-13C3: A sugar alcohol derived from the reduction of D-Fructose-13C3.
D-Mannose-13C3: An isotope-labeled hexose similar to this compound
Uniqueness: this compound is unique due to its specific labeling with carbon-13, which allows for precise tracking and analysis in metabolic studies. Its natural occurrence in plants and its role in various metabolic pathways make it a valuable tool in research .
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
183.13 g/mol |
IUPAC 名称 |
(3S,4R,5R)-2-(hydroxy(113C)methyl)(2,3-13C2)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i2+1,5+1,6+1 |
InChI 键 |
LKDRXBCSQODPBY-HEBPFTOOSA-N |
手性 SMILES |
C1[C@H]([C@H]([13C@@H]([13C](O1)([13CH2]O)O)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)
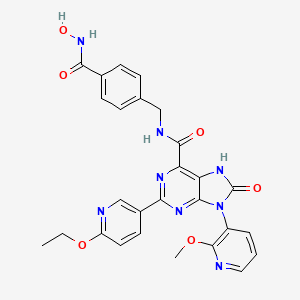
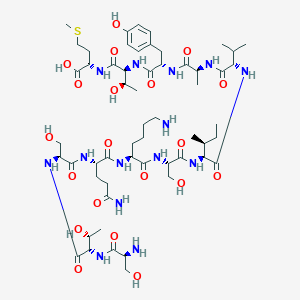
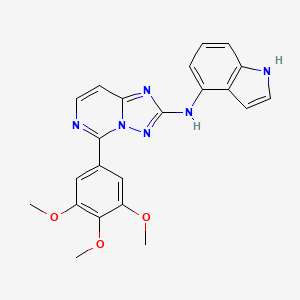

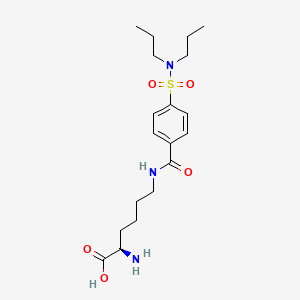
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)
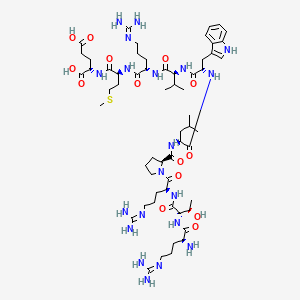
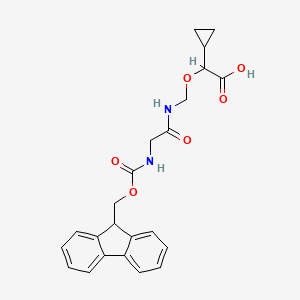
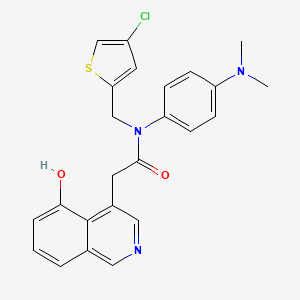

![4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)
